BRD4 Inhibitor-27 Exhibits Balanced Low-Micromolar Affinity for BD1 and BD2 Domains
BRD4 Inhibitor-27 demonstrates comparable inhibitory activity against both bromodomains of BRD4. Its potency, measured in the low micromolar range, contrasts sharply with modern, highly potent, domain-selective inhibitors [1].
| Evidence Dimension | Biochemical inhibition of BRD4 bromodomains (IC50) |
|---|---|
| Target Compound Data | BD1: 9.6 μM; BD2: 11.3 μM |
| Comparator Or Baseline | Class comparators: iBRD4-BD1 (BD1-selective, IC50 = 12 nM); XY153 (BD2-selective, IC50 = 0.79 nM); Compound 21r (BD1-selective, IC50 = 41 nM); ZL0420 (pan-potent, IC50 = 27/32 nM) |
| Quantified Difference | BRD4 Inhibitor-27 is ~200- to >12,000-fold less potent than representative selective and pan-potent BRD4 inhibitors. |
| Conditions | Biochemical assay (TR-FRET or similar) on recombinant BRD4 BD1 and BD2 domains. |
Why This Matters
This balanced, low-potency profile confirms BRD4 Inhibitor-27 is not a potent probe but a distinct chemical tool for studying non-optimized pan-BRD4 engagement or as a control compound.
- [1] TargetMol. BRD4 Inhibitor-27. Product Datasheet. T78555. CAS: 930039-92-2. View Source
